molecular formula C11H10N2O B1305942 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde CAS No. 98700-50-6

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Cat. No. B1305942
CAS RN: 98700-50-6
M. Wt: 186.21 g/mol
InChI Key: IIEFFVFWBUGUTI-UHFFFAOYSA-N
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Description

“5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is also known by the synonyms “4-Formyl-5-methyl-1-phenylpyrazole” and "5-Methyl-1-phenyl-4-pyrazolecarboxaldehyde" . This compound is used as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition, synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine, and preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .


Synthesis Analysis

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .


Molecular Structure Analysis

The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .


Chemical Reactions Analysis

The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 73-78 °C . Its molecular weight is 186.21 .

Scientific Research Applications

Synthesis of Aminomethylpyrazoles

This compound is used as a reactant for the synthesis of aminomethylpyrazoles . These are important because they act as Smoothened antagonists, which can inhibit hair growth . This could be potentially useful in developing treatments for conditions like hirsutism or unwanted hair growth.

Synthesis of ORL1 Receptor Antagonists

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is also used in the synthesis of ORL1 receptor antagonists . The ORL1 receptor is a protein that in humans is encoded by the OPRL1 gene. Antagonists of this receptor could have potential therapeutic applications in pain management.

Preparation of Pharmacologically Active Dialkylamino (Phenyl-1H-Pyrazolyl)Butanols

Another application of this compound is in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols . These compounds could have potential applications in the development of new drugs.

Safety and Handling

In terms of safety and handling, this compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

In general, the mechanism of action of a drug involves its interaction with a specific target, such as a protein or enzyme, leading to a change in the target’s activity. This can result in a variety of effects, depending on the nature of the target and the type of interaction .

The pharmacokinetics of a drug refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by various factors, including the chemical properties of the drug, the route of administration, and individual patient characteristics .

The action of a drug can also be influenced by environmental factors. For example, the pH of the environment can affect the ionization state of a drug, which in turn can influence its absorption and distribution. Temperature, light, and humidity can also affect the stability of a drug .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation .

Future Directions

The pyrazole ring, which is a part of this compound, occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . Pyrazole and most of its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases . This class of compounds and its derivatives have been described as useful synthons of various heterocycles and has led to widespread interest in developing new strategies to access these valuable structures .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-10(8-14)7-12-13(9)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFFVFWBUGUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380075
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

CAS RN

98700-50-6
Record name 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXALDEHYDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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